1-(4-Fluorophenyl)-2-hydroxypropan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
200341-56-6 |
|---|---|
Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H9FO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,11H,1H3 |
InChI Key |
WPGAERROKPAEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Fluorophenyl 2 Hydroxypropan 1 One
Chiral Synthesis Approaches to Enantiopure 1-(4-Fluorophenyl)-2-hydroxypropan-1-one
The generation of enantiopure this compound relies on methods that can selectively produce one of the two enantiomers, (R) or (S). The primary strategies employed involve asymmetric catalysis, which uses chiral catalysts to direct the formation of the desired stereoisomer, and enzymatic biotransformations, which leverage the inherent stereoselectivity of enzymes.
Asymmetric Catalysis in Stereoselective Formation
Asymmetric catalysis offers a powerful means of creating chiral molecules from prochiral precursors. This sub-field is broadly divided into organocatalysis, which uses small organic molecules as catalysts, and transition metal catalysis, which employs complexes of metals like ruthenium, rhodium, and iridium. Both strategies aim to create a chiral environment around the substrate, guiding the reaction to favor one enantiomer over the other.
Organocatalysis has emerged as a vital tool for the enantioselective synthesis of α-hydroxy ketones. These methods avoid the use of potentially toxic and expensive metals and often exhibit high selectivity under mild reaction conditions. A notable strategy is the proline-catalyzed cross-aldol reaction between a ketone and an α-keto phosphonate (B1237965).
Research into the L-proline-catalyzed reaction of α-keto phosphonates with ketones has demonstrated high enantioselectivity for the synthesis of tertiary α-hydroxy phosphonates, which are structural analogs of α-hydroxy ketones. In one study, the reaction involving a 4-fluorobenzoyl phosphonate, a close relative of the precursor to this compound, yielded the corresponding α-hydroxy phosphonate with an impressive 96% enantiomeric excess (ee). This highlights the potential of organocatalytic methods to effectively control the stereochemistry in reactions with fluorophenyl-containing substrates. The catalyst loading was identified as a critical parameter, with lower catalyst amounts sometimes leading to better enantioselectivity.
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Enantiomeric Excess (ee) |
| L-Proline | 4-Fluorobenzoyl phosphonate | Ketone | α-Hydroxy phosphonate | 96% |
Transition metal catalysis is a cornerstone of asymmetric synthesis, renowned for its high efficiency and selectivity. The most common application for generating chiral α-hydroxy ketones like this compound is the asymmetric reduction of a prochiral precursor, such as 1-(4-fluorophenyl)propane-1,2-dione (B2985899). In this reaction, a chiral catalyst, typically a ruthenium, rhodium, or iridium complex with a chiral ligand, delivers a hydride to one of the carbonyl groups stereoselectively.
While specific literature examples detailing the transition metal-catalyzed asymmetric reduction of 1-(4-fluorophenyl)propane-1,2-dione are not extensively documented, the methodology is well-established for a wide range of α-diones and α-keto esters. These reactions often achieve both high conversion rates and exceptional enantioselectivities, frequently exceeding 99% ee. Another powerful transition metal-based method is Dynamic Kinetic Resolution (DKR), which combines a lipase (B570770) for enantioselective acylation with a ruthenium catalyst that racemizes the unreacted alcohol in situ, theoretically allowing for a 100% yield of a single enantiomer. mdpi.comresearchgate.net
| Catalyst Type | Reaction Type | Precursor Substrate | Key Feature |
| Chiral Ru, Rh, or Ir Complexes | Asymmetric Hydrogenation | 1-(4-Fluorophenyl)propane-1,2-dione | High efficiency and enantioselectivity. |
| Ru-complex + Lipase | Dynamic Kinetic Resolution | Racemic this compound | Overcomes the 50% yield limit of standard kinetic resolution. mdpi.com |
Enzymatic Biotransformations for Enantioselective Access
Biocatalysis utilizes isolated enzymes or whole microbial cells to perform chemical transformations with remarkable chemo-, regio-, and stereoselectivity. These methods are considered "green" alternatives to traditional chemical synthesis, as they operate under mild conditions (neutral pH, room temperature) in aqueous media, minimizing waste and environmental impact.
Lyases and hydrolases are two classes of enzymes widely employed in the synthesis of chiral α-hydroxy ketones. Thiamine (B1217682) pyrophosphate (TPP)-dependent lyases, such as benzaldehyde (B42025) lyase (BAL), can catalyze the carboligation of an aldehyde donor with an aldehyde acceptor. For instance, BAL can couple an aromatic aldehyde like 4-fluorobenzaldehyde (B137897) with acetaldehyde (B116499) to form the corresponding (R)-α-hydroxy ketone with high enantiopurity. Studies on BAL from Pseudomonas fluorescens have shown its effectiveness in producing various (R)-2-hydroxy-1-phenyl-propan-1-one derivatives. nih.gov
Hydrolases, particularly lipases, are workhorses in biocatalysis for kinetic resolutions. In a typical kinetic resolution of racemic this compound, a lipase selectively acylates one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate, leaving the other enantiomer (the S-enantiomer) unreacted. This allows for the separation of the two enantiomers. While the maximum theoretical yield for the unreacted enantiomer is 50%, this method is highly effective for obtaining compounds with very high enantiomeric excess.
Whole-cell biotransformations leverage the metabolic machinery of microorganisms like bacteria and yeast to perform desired chemical reactions, such as the asymmetric reduction of ketones. This approach avoids the need for costly enzyme purification and cofactor regeneration, as the cell provides both. The asymmetric reduction of the precursor 1-(4-fluorophenyl)propane-1,2-dione to enantiopure this compound is an ideal application for this technology.
Studies on the bioreduction of related ketones have demonstrated the power of this method. For example, various wild-type yeast strains and E. coli expressing recombinant ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) have been used to reduce substituted propan-2-ones. mdpi.comnih.gov Specifically, yeast strains such as Candida parapsilosis have been shown to be highly efficient biocatalysts, producing chiral alcohols with excellent conversions and enantiomeric excesses often greater than 99%. mdpi.com These systems can be enantiocomplementary, where one biocatalyst produces the (S)-enantiomer and another produces the (R)-enantiomer, providing access to both chiral forms of the target molecule. nih.gov
| Biocatalyst | Reaction Type | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Conversion |
| Candida parapsilosis (WY12) | Whole-cell bioreduction | 1-(Arylsulfanyl)propan-2-one | (S)-Alcohol | >99% | Good to Excellent |
| E. coli with LkADH | Whole-cell bioreduction | 1-(Arylsulfanyl)propan-2-one | (R)-Alcohol | >99% | Good to Excellent |
| E. coli with RaADH | Whole-cell bioreduction | 1-(Arylsulfanyl)propan-2-one | (S)-Alcohol | >99% | Moderate |
Chiral Auxiliary-Mediated Syntheses
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly effective for establishing specific stereocenters, after which the auxiliary can be removed and often recycled. wikipedia.org The use of chiral auxiliaries is a well-established method for the asymmetric synthesis of α-hydroxy ketones. researchgate.net
Commonly employed chiral auxiliaries are derived from readily available natural sources like amino acids or camphor. researchgate.net Evans' oxazolidinones, for instance, are widely used due to their high diastereoselectivity in reactions such as aldol (B89426) condensations, alkylations, and hydroxylations. wikipedia.orgresearchgate.net In a typical sequence for synthesizing a chiral α-hydroxy ketone, an N-acyl oxazolidinone is prepared. The oxazolidinone then directs the stereoselective enolization and subsequent reaction before being cleaved to yield the desired enantiomerically enriched product. wikipedia.orgresearchgate.net
For the synthesis of this compound, a plausible approach involves the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride. The resulting N-propionyl imide can be converted to its boron enolate, which then undergoes a diastereoselective aldol reaction with 4-fluorobenzaldehyde. Subsequent removal of the auxiliary would yield the chiral product. The choice of auxiliary and reaction conditions is critical for maximizing diastereoselectivity. nih.gov
| Chiral Auxiliary | Typical Application | Key Advantage | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | High diastereoselectivity, predictable stereochemistry. | wikipedia.orgresearchgate.net |
| Camphorsultam | Diels-Alder Reactions, Conjugate Additions | Robust and crystalline derivatives, high selectivity. | wikipedia.org |
| (R,R)- and (S,S)-Pseudoephedrine | Asymmetric Alkylation of Amides | Auxiliary acts as its own base, high facial selectivity. | wikipedia.org |
| trans-2-Phenylcyclohexanol | Asymmetric Ene Reactions | Effective in controlling stereochemistry in pericyclic reactions. | wikipedia.org |
Regioselective Synthesis Strategies and Functional Group Manipulation
Regioselectivity is crucial in the synthesis of this compound to ensure the correct placement of the hydroxyl group at the C2 position adjacent to the carbonyl.
The synthesis of α-hydroxy ketones often begins with a corresponding ketone precursor, in this case, 4'-fluoropropiophenone. The challenge lies in the selective functionalization of the α-carbon. Direct α-hydroxylation of the ketone is a primary strategy. This can be achieved by generating an enol or enolate intermediate from 4'-fluoropropiophenone, which then reacts with an electrophilic oxygen source.
One effective method involves the use of Oxone as an oxidant in the presence of trifluoroacetic anhydride (B1165640) and a catalytic amount of iodobenzene, which provides an economical route for the α-hydroxylation of aryl ketones. organic-chemistry.org Another approach is the diastereoselective α-hydroxylation of N-tert-butanesulfinyl imidates using molecular oxygen, where the sulfinyl group acts as an internal chiral director. organic-chemistry.org
The installation of the hydroxyl group is the key transformation in the synthesis of this compound. Several techniques beyond the direct oxidation of ketone enolates are available.
Oxidation of Alkenes: A powerful stereoselective method involves the asymmetric dihydroxylation of an alkene precursor, such as 1-(4-fluorophenyl)propene. This reaction, often catalyzed by osmium tetroxide with a chiral ligand, produces a vicinal diol. Subsequent regioselective oxidation of the secondary hydroxyl group, for instance using a ruthenium-based catalyst system, can yield the desired α-hydroxy ketone with high enantiopurity. organic-chemistry.org
Dioxygenation of Alkenes: A palladium-catalyzed dioxygenation of simple alkenes offers an environmentally friendly and atom-economical route to α-hydroxy ketones. organic-chemistry.org This method can be applied to a styrene (B11656) derivative to install the required functionality.
Modification of Existing Hydroxyl Groups: In some synthetic routes, a precursor with an existing hydroxyl group may be used. Techniques for modifying or protecting this group are essential. For example, silyl (B83357) ethers are commonly used to protect hydroxyl groups during intermediate steps, which can be selectively removed under specific conditions. nih.gov The selective oxidation of a secondary alcohol in the presence of other functional groups is also a critical technique. nih.gov
| Method | Typical Substrate | Key Reagents/Catalyst | Main Advantage | Reference |
|---|---|---|---|---|
| α-Hydroxylation of Ketone | 4'-Fluoropropiophenone | Oxone, Iodobenzene (cat.) | Direct, economical. | organic-chemistry.org |
| Asymmetric Dihydroxylation | 1-(4-Fluorophenyl)propene | OsO₄, Chiral Ligand (e.g., AD-mix) | High enantioselectivity. | organic-chemistry.org |
| Palladium-Catalyzed Dioxygenation | 1-(4-Fluorophenyl)propene | Pd Catalyst, O₂ | High atom economy, environmentally friendly. | organic-chemistry.orgorganic-chemistry.org |
| Epoxide Ring Opening | 1-(4-Fluorophenyl)propene oxide | Acid or Base Catalyst | Provides access to vicinal functionalization. | organic-chemistry.org |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. wisdomlib.orgwiley-vch.de This is increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve process safety and economy.
A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. wisdomlib.org Research has focused on developing syntheses that can be performed in greener solvents like water or under solvent-free conditions.
A patented process describes the preparation of aromatic α-hydroxy ketones without chlorinated or other organic solvents. google.com The method involves the halogenation of an aryl ketone with a hydrogen halide and an oxidizing agent, followed by hydrolysis with an aqueous alkali, often in the presence of a phase-transfer catalyst. google.com This approach avoids the use of toxic reagents like chlorine or sulfuryl chloride and eliminates the need for volatile organic solvents, making it a greener alternative for producing compounds like this compound. google.com
Additionally, reactions performed in aqueous media are highly desirable. While specific examples for the target molecule are scarce, related syntheses, such as the Reformatsky reaction to produce β-hydroxy ketones, have been successfully carried out in water. researchgate.net The development of multi-component reactions in water to generate complex scaffolds like 1,4-diketones also highlights the potential for aqueous-based syntheses. rsc.org
Catalytic reactions are inherently greener than stoichiometric processes because they reduce waste by using small amounts of a substance to convert large amounts of reactants. osaka-u.ac.jp Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is another core principle of green chemistry.
Catalytic Oxidation: Palladium-catalyzed dioxygenation of alkenes to form α-hydroxy ketones is an excellent example of a highly atom-economical reaction, where oxygen from the air can be used as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. Butanediol dehydrogenases, for example, can catalyze the asymmetric reduction of prochiral 1,2-diketones to enantiopure α-hydroxy ketones. nih.gov Such biocatalytic routes represent a highly sustainable and efficient method for producing chiral molecules. nih.gov
Titanium Silicate (B1173343) Catalysis: Heterogeneous catalysts like titanium silicate molecular sieves have been used for the efficient synthesis of related hydroxy-furanones, demonstrating the potential of solid acid catalysts in green synthesis, which simplifies catalyst recovery and reuse. rsc.org
These catalytic and atom-economical approaches provide a pathway to more sustainable and efficient manufacturing of this compound.
| Approach | Principle | Example Method/Catalyst | Advantage | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Waste Prevention | In-situ halogenation/hydrolysis | Eliminates organic solvent waste. | google.com |
| Aqueous Synthesis | Safer Solvents | Aqueous Reformatsky Reaction | Reduces flammability and toxicity risks. | researchgate.net |
| Catalysis | Catalysis | Pd-catalyzed dioxygenation | Reduces waste, high efficiency. | organic-chemistry.orgorganic-chemistry.org |
| Atom Economy | Atom Economy | Alkene Dioxygenation | Maximizes incorporation of starting materials. | organic-chemistry.org |
| Biocatalysis | Use of Renewable Feedstocks/Catalysis | Butanediol Dehydrogenase | High stereoselectivity, mild conditions. | nih.gov |
Novel Precursor Derivatizations and Convergent Synthetic Routes
The strategic derivatization of precursors and the design of convergent synthetic pathways are central to the efficient assembly of this compound. These approaches aim to maximize yield and stereochemical control by joining complex fragments late in the synthetic sequence.
Recent strategies have explored the use of chiral building blocks derived from readily available starting materials. One such approach involves the asymmetric fluorination of α-branched cyclohexanones, which can be precursors to related chiral fluorinated structures. This method utilizes a combination of chiral anion phase-transfer catalysis and enamine catalysis to achieve high enantioselectivity. google.com While not a direct synthesis of the target compound, the principles of generating quaternary fluorine-containing stereocenters are highly relevant.
Another innovative approach focuses on the chemoenzymatic synthesis of chiral α-fluorinated secondary alcohols. This method starts with readily available picoline derivatives, which are transformed into prochiral α-halogenated acyl moieties with high selectivity and yields ranging from 64–95%. Subsequent enzymatic reduction of the carbonyl group using alcohol dehydrogenase from Lactobacillus kefir affords the corresponding chiral alcohols with excellent enantiomeric excess (95–>99%) and high yields (up to 98%). nih.gov This strategy highlights the potential of combining chemical and biological transformations to access chiral fluorinated precursors.
Convergent strategies offer advantages in terms of efficiency and flexibility. These routes involve the synthesis of key fragments that are then combined to form the final product. For the synthesis of complex aromatic structures, palladium-catalyzed annulation reactions have been employed to bring together multiple polyaromatic substrates. nih.gov While applied to different target molecules, this convergent thinking can be adapted to the synthesis of this compound by designing appropriate fluorophenyl and propanone-derived fragments.
The synthesis of chiral diols and their derivatives also serves as a valuable source of precursors for asymmetric synthesis. mdpi.orgacs.org These diols can be transformed into a variety of chiral building blocks, including α-hydroxy aldehydes, which can then be elaborated to the desired α-hydroxy ketone. For instance, chiral cyanohydrins, prepared with high enantiomeric purity using oxynitrilase enzymes, can be protected and then reduced to form O-protected chiral α-hydroxy aldehydes. These intermediates can subsequently undergo reactions like the Horner-Wittig reaction to build the carbon skeleton, ultimately leading to the target structure after further transformations.
Table 1: Comparison of Novel Synthetic Strategies for Related Chiral Fluorinated Compounds
| Synthetic Strategy | Key Transformation | Precursor Type | Achieved Selectivity (ee) | Reported Yield | Reference |
|---|---|---|---|---|---|
| Dual Catalysis | Asymmetric Fluorination | α-Branched Cyclohexanones | High | Good | google.com |
| Chemoenzymatic Synthesis | Enzymatic Reduction | α-Halogenated Acyl Pyridines | 95–>99% | up to 98% | nih.gov |
| Convergent Annulation | Pd-catalyzed Annulation | Polyaromatic Substrates | N/A | Good | nih.gov |
| Biocatalytic Resolution | Enzymatic Cyanohydrin Formation | Aldehydes | Excellent | Good |
Synthetic Route Optimization and Process Chemistry Considerations for Scalability
The transition from a laboratory-scale synthesis to industrial production necessitates a thorough optimization of the synthetic route and careful consideration of process chemistry parameters. The goal is to develop a safe, cost-effective, and environmentally benign process that consistently delivers the product with the required purity and yield.
For the synthesis of α-hydroxy ketones, including fluorinated analogs, several factors are critical for scalability. Temperature control is pivotal; for instance, in the synthesis of related α-(perfluoroalkylsulfonyl)propiophenones, temperatures above 70 °C led to product decomposition, while room temperature was insufficient for the reaction to proceed, establishing an optimal temperature of 40 °C. nih.gov The molar ratio of reactants is another key parameter to optimize, especially when one of the starting materials is significantly more expensive. nih.gov
Biocatalytic approaches are increasingly being considered for the industrial synthesis of chiral α-hydroxy ketones due to their high selectivity and mild reaction conditions. nih.gov The use of thiamine diphosphate-dependent lyases (ThDP-lyases) for the carboligation of aldehydes can produce enantiopure α-hydroxy ketones from inexpensive starting materials. nih.gov For large-scale production, employing recombinant whole cells that overexpress these lyases in biphasic media has shown productivities of approximately 80–100 g/L with high enantiomeric excesses. nih.gov Furthermore, whole-cell redox processes, which utilize the natural machinery of microorganisms, can be employed for the reduction of diketones or the selective oxidation of vicinal diols to afford the desired α-hydroxy ketones. nih.gov
Continuous flow chemistry offers significant advantages for process optimization and scalability. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield, purity, and safety. digitellinc.com The optimization of a multi-step continuous flow process can be automated using Bayesian optimization algorithms coupled with online analysis, such as HPLC, to rapidly identify the optimal reaction conditions. digitellinc.com This approach minimizes waste and accelerates process development. digitellinc.com
The choice of solvent is another critical consideration for scalability, impacting both reaction performance and environmental footprint. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) derived from biomass, is preferable to traditional solvents like dichloromethane. digitellinc.com Maintaining the same solvent throughout a multi-step process is also beneficial as it avoids energy- and waste-intensive solvent-swapping steps. digitellinc.com
Table 2: Key Parameters for Scalable Synthesis of α-Hydroxy Ketones
| Parameter | Importance | Optimization Strategy | Example/Consideration | Reference |
|---|---|---|---|---|
| Temperature | Reaction rate, side reactions, product stability | Screening and optimization to find the optimal balance. | For α-(perfluoroalkylsulfonyl)propiophenones, 40 °C was found to be optimal. | nih.gov |
| Reactant Stoichiometry | Cost-effectiveness, conversion, impurity profile | Adjusting molar ratios, especially for expensive reagents. | Varying the amount of α-iodopropiophenone to optimize the reaction with perfluorinated salts. | nih.gov |
| Catalyst Selection | Reaction efficiency, selectivity, cost | Screening different catalysts (chemical or biological). | Use of ThDP-lyases or whole-cell biocatalysts for asymmetric synthesis. | nih.gov |
| Reaction Medium | Solubility, reaction rate, work-up, environmental impact | Use of biphasic systems or green solvents. | Biphasic media for biocatalytic reactions; 2-MeTHF as a green solvent in flow chemistry. | nih.govdigitellinc.com |
| Process Type | Scalability, safety, control | Transitioning from batch to continuous flow processes. | Automated optimization of a two-step continuous flow synthesis of paracetamol. | digitellinc.com |
Reactivity, Transformation Pathways, and Mechanistic Investigations of 1 4 Fluorophenyl 2 Hydroxypropan 1 One
Reactions at the Carbonyl Group
The carbonyl group, a site of electrophilicity, is central to many of the compound's characteristic reactions, including nucleophilic additions, reductions, and condensations.
The primary transformation involving the carbonyl group of α-hydroxy ketones is its reduction to a secondary alcohol, yielding a 1,2-diol. More commonly in the context of synthesis, 1-(4-Fluorophenyl)-2-hydroxypropan-1-one is itself the product of a selective reduction of the corresponding dicarbonyl precursor, 1-(4-Fluorophenyl)-1,2-propanedione.
Asymmetric transfer hydrogenation (ATH) stands out as a key method for the regio- and enantioselective reduction of the C1-carbonyl group of the diketone precursor. This method typically employs ruthenium-based catalysts. For instance, using specific chiral Ru-based catalysts in a formic acid/triethylamine (FA/TEA) system can selectively reduce one ketone, yielding the hydroxyketone product with high enantiomeric excess (ee). nih.gov Acetophenone and its derivatives are recognized as excellent substrates for ATH reactions. nih.gov The reaction's success hinges on the steric and electronic properties of the substrate and the catalyst's ability to differentiate between the two carbonyl groups.
Table 1: Example of Asymmetric Transfer Hydrogenation for Precursor Synthesis This table is based on research on related diketone reductions and represents a typical system.
| Reactant | Catalyst System | Reducing Agent | Solvent | Product | Key Finding |
|---|---|---|---|---|---|
| 1-(4-Fluorophenyl)-1,2-propanedione | (S,S)-Ru-based catalyst (e.g., (S,S)-Ts-DPEN Ru) | Formic Acid/Triethylamine (5:2 azeotrope) | Dichloromethane (DCM) | (S)-1-(4-Fluorophenyl)-2-hydroxypropan-1-one | High regioselectivity and enantioselectivity can be achieved. nih.gov |
The carbonyl carbon of this compound is susceptible to attack by nitrogen-based nucleophiles, such as ammonia (B1221849) derivatives, leading to condensation products. These reactions are typically acid-catalyzed and proceed through an initial addition to the carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. ncert.nic.in
Common derivatives include oximes (from reaction with hydroxylamine), hydrazones (from hydrazine), and semicarbazones (from semicarbazide). The formation of 2,4-dinitrophenylhydrazones, which are often colorful crystalline solids, is a classic method for the characterization of ketones. ncert.nic.in For example, the reaction of a ketone containing a 4-fluorobenzylidene group with (2,4-dinitrophenyl)hydrazine in boiling ethanol (B145695) with an acid catalyst yields the corresponding hydrazone derivative in high yield. mdpi.com
Table 2: Common Condensation Reactions
| Reagent | Conditions | Product Type | General Significance |
|---|---|---|---|
| Hydroxylamine (NH₂OH) | Acid catalyst, mild heating | Oxime | Used for characterization and as synthetic intermediates. ncert.nic.in |
| Hydrazine (N₂H₄) | Acid catalyst, mild heating | Hydrazone | Serves as a precursor for reduction reactions (Wolff-Kishner). |
| (2,4-Dinitrophenyl)hydrazine | Acid catalyst (e.g., HCl), Ethanol | 2,4-Dinitrophenylhydrazone | Forms stable, colored derivatives for identification. ncert.nic.inmdpi.com |
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group is a key site for functional group interconversion, enabling the synthesis of various esters and ethers, or participating in oxidation and dehydration reactions.
The hydroxyl group can be readily converted into an ester or an ether. Esterification can be achieved through several methods, including the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com A more common and often higher-yielding laboratory method involves the reaction with a more reactive carboxylic acid derivative, such as an acid chloride or acid anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com
Etherification can be accomplished via the Williamson ether synthesis. masterorganicchemistry.com This two-step process begins with the deprotonation of the hydroxyl group by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. youtube.comchem-station.com For this reaction to be effective, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com
Table 3: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Base/Catalyst | Product Type |
|---|---|---|---|
| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine | 1-(4-Fluorophenyl)-1-oxopropan-2-yl acetate |
| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Iodomethane (CH₃I) | N/A (NaH is the base) | 1-(4-Fluorophenyl)-2-methoxypropan-1-one |
The secondary alcohol in this compound can be oxidized to a carbonyl group, yielding the corresponding α-diketone, 1-(4-Fluorophenyl)-1,2-propanedione. This transformation requires an oxidizing agent that can convert secondary alcohols to ketones, such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).
Dehydration of α-hydroxy ketones can occur under certain conditions, though it is more common in β-hydroxy ketones. The mechanism for the dehydration of a related β-hydroxy ketone involves an initial enolization, catalyzed by acid or base, to form an enediol intermediate. nih.gov This intermediate then eliminates water to create a carbon-carbon double bond, resulting in an α,β-unsaturated ketone. A similar pathway could be envisioned for this compound under forcing conditions.
Table 4: Oxidation of the Hydroxyl Group
| Reagent | Solvent | Product | Reaction Type |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 1-(4-Fluorophenyl)-1,2-propanedione | Oxidation |
| Chromic Acid (H₂CrO₄, Jones reagent) | Acetone | 1-(4-Fluorophenyl)-1,2-propanedione | Oxidation |
Reactions of the Fluorophenyl Moiety
The aromatic ring is subject to substitution reactions, with the outcome heavily influenced by the existing substituents: the fluorine atom and the propionyl group.
In electrophilic aromatic substitution (EAS), the fluorine atom is an ortho-, para-directing group due to its ability to donate electron density via resonance, but it is also deactivating due to its high electronegativity (inductive effect). wikipedia.org Conversely, the carbonyl-containing side chain is a strong electron-withdrawing group, making it a powerful deactivator and a meta-director. ncert.nic.in The combined effect of a deactivating ortho-, para-director and a strong deactivating meta-director makes the ring significantly less reactive towards electrophiles than benzene. Any substitution would likely be directed to the position ortho to the fluorine atom (and meta to the acyl group).
More relevant to this substrate is nucleophilic aromatic substitution (SNAr). Aryl halides can undergo SNAr if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). chemistrysteps.comlibretexts.org The carbonyl group at the para position strongly withdraws electron density, stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. libretexts.org This activation makes the displacement of the fluoride (B91410) ion by strong nucleophiles (e.g., -OH, -OR, -NH₂) a feasible pathway. chemistrysteps.comyoutube.com The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, making aryl fluorides excellent substrates for this transformation. chem-station.com
Electrophilic Aromatic Substitutions (Deactivated Ring)
The aromatic ring of this compound is subject to the competing electronic effects of the fluorine atom and the α-hydroxypropanoyl group. The fluorine atom, an ortho-, para-directing group, activates these positions towards electrophilic attack through resonance donation, while also exhibiting an inductive withdrawing effect. Conversely, the carbonyl moiety of the α-hydroxypropanoyl substituent is a strong deactivating group, withdrawing electron density from the aromatic ring via resonance and induction, and directing incoming electrophiles to the meta-position.
In this specific arrangement, the deactivating effect of the carbonyl group typically dominates, rendering the fluorophenyl ring significantly less reactive towards electrophilic aromatic substitution compared to fluorobenzene (B45895) itself. The positions ortho to the fluorine (and meta to the carbonyl) are the most likely sites for substitution, albeit requiring more forcing conditions than standard protocols. The position para to the fluorine is already substituted.
Research into the specific electrophilic aromatic substitution reactions of this compound is not extensively detailed in readily available literature, suggesting that such transformations are either synthetically challenging or not commonly employed. However, the outcomes can be predicted based on the established principles of physical organic chemistry. For instance, in a nitration reaction, the nitro group would be expected to add at the positions meta to the carbonyl group (positions 3 and 5), which are also ortho to the fluorine atom.
Predicted Reactivity for Electrophilic Aromatic Substitution:
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(4-Fluoro-3-nitrophenyl)-2-hydroxypropan-1-one |
| Halogenation | Br₂, FeBr₃ | 1-(3-Bromo-4-fluorophenyl)-2-hydroxypropan-1-one |
Cross-Coupling Reactions for Derivatization
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the derivatization of aryl halides and related compounds. While the C-F bond is generally robust, the aryl ring of this compound can be modified through cross-coupling if a suitable leaving group (like bromine, iodine, or a triflate) is present on the ring. Alternatively, the fluorine atom itself can participate in certain cross-coupling reactions, although this typically requires specific catalytic systems.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a versatile method for creating new C-C bonds. libretexts.org For a derivative such as 1-(3-bromo-4-fluorophenyl)-2-hydroxypropan-1-one, a palladium catalyst can be used to couple it with various aryl or vinyl boronic acids. libretexts.orgnih.gov The reaction generally proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org Studies on fluorinated biphenyl (B1667301) derivatives have shown that palladium nanoparticles are effective catalysts for the Suzuki-Miyaura coupling of fluorinated aryl bromides. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. scispace.commdpi.com
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would be highly applicable for synthesizing derivatives of this compound where an amino group is introduced onto the aromatic ring. For example, a bromo-substituted precursor could be coupled with a wide range of primary or secondary amines. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under relatively mild conditions. wikipedia.org
Illustrative Derivatization via Cross-Coupling:
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | 1-(3-Bromo-4-fluorophenyl)-2-hydroxypropan-1-one | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(4-Fluoro-3-phenylphenyl)-2-hydroxypropan-1-one |
| Buchwald-Hartwig | 1-(3-Bromo-4-fluorophenyl)-2-hydroxypropan-1-one | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 1-(4-Fluoro-3-morpholinophenyl)-2-hydroxypropan-1-one |
Stereoselective Reactions and Diastereoselectivity in Multi-Step Sequences
The chiral center at the C2 position, bearing a hydroxyl group, makes this compound a valuable building block for stereocontrolled synthesis. Reactions involving this compound can either establish this stereocenter with high selectivity or use the existing stereocenter to direct the formation of new ones in subsequent steps.
A primary focus in the study of this and related α-hydroxy ketones is the stereoselective reduction of the carbonyl group to produce the corresponding 1,2-diol, 1-(4-fluorophenyl)propane-1,2-diol. This transformation creates a new stereocenter at the C1 position. The diastereoselectivity of this reduction is governed by the nature of the reducing agent and the reaction conditions. For example, chelation-controlled reductions, where the reducing agent coordinates to both the carbonyl oxygen and the hydroxyl oxygen, often lead to a high degree of stereocontrol.
Furthermore, enantiomerically pure this compound can serve as a chiral precursor in more complex synthetic sequences. The existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule, a phenomenon known as substrate-controlled diastereoselectivity. mdpi.com This is particularly relevant in intramolecular reactions where the chiral center can dictate the conformation of the transition state.
Example of Diastereoselective Reduction:
| Substrate | Reducing Agent | Major Diastereomer | Rationale |
| (R)-1-(4-Fluorophenyl)-2-hydroxypropan-1-one | Zinc borohydride (B1222165) (chelation control) | (1S,2R)-1-(4-Fluorophenyl)propane-1,2-diol (syn) | Felkin-Anh model with chelation favors hydride attack from the less hindered face. |
| (R)-1-(4-Fluorophenyl)-2-hydroxypropan-1-one | L-Selectride® (steric control) | (1R,2R)-1-(4-Fluorophenyl)propane-1,2-diol (anti) | The bulky reducing agent attacks from the face opposite the large substituent, as predicted by the Felkin-Anh model. |
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic and spectroscopic studies are the primary tools for this purpose.
Kinetic studies involve measuring the rate of a reaction as a function of reactant concentrations, temperature, and other variables. nih.gov For example, in the reduction of the ketone, a kinetic analysis could reveal the order of the reaction with respect to the substrate and the reducing agent, providing insight into the rate-determining step. Stopped-flow techniques, which allow for the monitoring of rapid reactions, can be used to detect and characterize transient intermediates. nih.gov By analyzing the change in absorbance or fluorescence over time, rate constants for individual steps in the reaction mechanism can be determined. nih.gov
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for identifying reactants, products, and intermediates. chemicalbook.com For instance, in-situ NMR spectroscopy can be used to monitor the progress of a reaction in real-time, providing a "movie" of the chemical transformation. In the context of cross-coupling reactions, NMR studies can help to characterize the structure of the palladium catalyst and its various intermediate forms throughout the catalytic cycle. mdpi.com Isotopic labeling studies, where an atom is replaced by its heavier isotope (e.g., ¹H by ²H), can also be used in conjunction with spectroscopy to pinpoint which bonds are broken and formed during a reaction, thereby clarifying the mechanism.
Spectroscopic Characterization for Structural Elucidation of 1 4 Fluorophenyl 2 Hydroxypropan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity of atoms within the molecule.
The ¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of hydrogen and carbon atoms, respectively. For 1-(4-Fluorophenyl)-2-hydroxypropan-1-one, the expected signals can be predicted based on its structure and comparison with similar compounds. nih.govchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the hydroxyl proton itself, and the methyl protons.
Aromatic Region (approx. 7.0-8.1 ppm): The 4-fluorophenyl group will exhibit a characteristic splitting pattern. The protons ortho to the carbonyl group (H-2' and H-6') are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl. They will appear as a triplet or doublet of doublets, coupled to both the adjacent meta-protons and the fluorine atom. The protons meta to the carbonyl group (H-3' and H-5') will appear at a slightly higher field, also as a triplet or doublet of doublets, coupled to the ortho-protons and the fluorine atom.
Methine Proton (CH-OH, approx. 5.1 ppm): The proton on the carbon bearing the hydroxyl group (C2) is expected to appear as a quartet, split by the three protons of the adjacent methyl group.
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet but can couple with the adjacent methine proton, in which case it would be a doublet.
Methyl Protons (CH₃, approx. 1.4 ppm): The three protons of the methyl group (C3) are chemically equivalent and will appear as a doublet, split by the single methine proton at C2.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon (C=O, approx. 198-202 ppm): The ketone carbonyl carbon is highly deshielded and appears at a very low field.
Aromatic Carbons (approx. 115-168 ppm): Four signals are expected for the aromatic ring. The carbon atom bonded to the fluorine (C-4') will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected, typically appearing at a very low field (e.g., ~166 ppm, d, ¹JCF ≈ 255 Hz). The carbon attached to the carbonyl group (C-1') will also be at a low field. The two pairs of equivalent carbons (C-2'/C-6' and C-3'/C-5') will show smaller C-F couplings.
Methine Carbon (C-OH, approx. 75 ppm): The carbon atom bonded to the hydroxyl group (C2) appears in the alcohol region of the spectrum.
Methyl Carbon (CH₃, approx. 25 ppm): The methyl carbon (C3) is typically found at a high field.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| C1 (C=O) | - | - | ~200 |
| C2 (CH) | ~5.1 | Quartet (q) | ~75 |
| C3 (CH₃) | ~1.4 | Doublet (d) | ~25 |
| OH | Variable | Singlet (s) or Doublet (d) | - |
| C-1' | - | - | ~133 |
| C-2', C-6' | ~8.0 | Doublet of Doublets (dd) | ~131 |
| C-3', C-5' | ~7.2 | Doublet of Doublets (dd) | ~116 |
| C-4' | - | - | ~166 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations between nuclei. nih.govsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.eduyoutube.com For this compound, the key expected cross-peaks would be:
Between the methine proton (H2) and the methyl protons (H3).
Between the aromatic protons on adjacent carbons (e.g., H-2'/H-3' and H-5'/H-6').
Potentially a weak correlation between the hydroxyl proton and the methine proton (H2), if coupling is present.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). nih.govsdsu.edu This is essential for assigning carbon signals. The expected correlations are:
H2 with C2.
H3 with C3.
H-2'/H-6' with C-2'/C-6'.
H-3'/H-5' with C-3'/C-5'.
From the methyl protons (H3) to the methine carbon (C2) and the carbonyl carbon (C1).
From the methine proton (H2) to the methyl carbon (C3), the carbonyl carbon (C1), and the aromatic carbon C-1'.
From the aromatic protons (H-2'/H-6') to the carbonyl carbon (C1) and other aromatic carbons (C-1', C-3'/C-5', C-4').
¹⁹F NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms in a molecule. wikipedia.orgbiophysics.orghuji.ac.il Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, these spectra are relatively easy to acquire. wikipedia.orghuji.ac.il
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment of the phenyl ring. nih.gov The signal would likely appear as a multiplet due to coupling with the nearby ortho- (³JHF) and meta- (⁴JHF) protons on the aromatic ring. The precise chemical shift and coupling constants provide a unique fingerprint for the fluorinated moiety of the compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). nist.gov The IR spectrum of this compound would be expected to show several characteristic absorption bands.
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the conjugated ketone carbonyl group. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
C-F Stretch: A strong absorption in the range of 1100-1250 cm⁻¹ is characteristic of the C-F bond.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretching | 3200-3600 | Strong, Broad |
| Carbonyl (C=O) | Stretching | 1680-1700 | Strong, Sharp |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Aliphatic C-H | Stretching | 2850-3000 | Medium |
| Aromatic C=C | Stretching | 1450-1600 | Medium-Weak |
| Carbon-Fluorine (C-F) | Stretching | 1100-1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting pattern of charged fragments provides valuable structural clues. libretexts.orgyoutube.com
For this compound (Molecular Formula: C₉H₉FO₂, Molecular Weight: 168.17 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. libretexts.org Key expected fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C1) and the chiral carbon (C2) is a very common pathway for ketones. This would lead to the formation of a stable 4-fluorobenzoyl cation.
Fragment: [F-C₆H₄-CO]⁺
Expected m/z: 123
Cleavage of the Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion.
Fragment: [M - CH₃]⁺
Expected m/z: 153
Cleavage adjacent to the Hydroxyl Group: Cleavage of the C2-C3 bond can result in a fragment containing the hydroxyl group.
Fragment: [CH₃-CH-OH]⁺
Expected m/z: 45
The most intense peak in the spectrum (the base peak) would likely be the 4-fluorobenzoyl cation at m/z = 123 due to its high stability from resonance.
Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of this compound
| Proposed Fragment Structure | m/z Value | Fragmentation Pathway |
| [C₉H₉FO₂]⁺ | 168 | Molecular Ion (M⁺) |
| [C₈H₆FO₂]⁺ | 153 | Loss of •CH₃ |
| [C₇H₄FO]⁺ | 123 | Alpha-cleavage, loss of •CH(OH)CH₃ |
| [C₂H₅O]⁺ | 45 | Cleavage of C1-C2 bond |
Chiroptical Methods for Stereochemical Assignment and Purity Assessment
The C2 carbon atom in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-Fluorophenyl)-2-hydroxypropan-1-one and (S)-1-(4-Fluorophenyl)-2-hydroxypropan-1-one.
Chiroptical methods, such as circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD), are techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for:
Stereochemical Assignment: The CD spectrum of a chiral molecule is unique to its absolute configuration. By comparing the experimental CD spectrum to that of a known standard or to quantum chemical predictions, the (R) or (S) configuration of an enantiomer can be determined.
Enantiomeric Purity Assessment: The magnitude of the optical rotation or the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess (ee). These techniques can therefore be used to quantify the purity of a sample of a single enantiomer.
While no specific experimental chiroptical data for this compound were found in the performed searches, the presence of the chiral center makes these techniques theoretically applicable and necessary for full stereochemical characterization. bas.bg
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Optical rotation and circular dichroism (CD) spectroscopy are powerful, non-destructive techniques that provide information about the stereochemistry of chiral molecules. libretexts.org They rely on the differential interaction of chiral substances with polarized light.
Optical Rotation:
Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. kud.ac.in This property, known as optical activity, is a hallmark of enantiomers, which rotate light by equal magnitudes but in opposite directions. kud.ac.in The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, measuring the specific rotation would confirm its optical activity and could be used to determine the enantiomeric excess (ee) of a sample. nih.gov The sign of the rotation (+ for dextrorotatory or - for levorotatory) is an empirical value and does not directly reveal the absolute configuration (R or S) without comparison to a standard of known configuration.
Optical Rotatory Dispersion (ORD):
A more advanced technique is optical rotatory dispersion (ORD), which measures the change in optical rotation as a function of the wavelength of light. wikipedia.org An ORD spectrum provides more structural information than a single specific rotation measurement. The spectrum typically shows a plain curve in regions where the molecule does not absorb light and exhibits a characteristic pattern known as a Cotton effect in the vicinity of a chromophore's absorption band. libretexts.org For this compound, the carbonyl group (C=O) and the fluorophenyl ring are the primary chromophores. The sign and shape of the Cotton effect in the ORD spectrum are directly related to the stereochemistry of the chiral center and the conformation of the molecule. researchgate.net
Circular Dichroism (CD) Spectroscopy:
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength. Like ORD, CD signals are only observed in the absorption regions of chromophores and are highly sensitive to the molecule's three-dimensional structure. libretexts.org
For this compound, the key electronic transitions expected to give rise to CD signals are the n → π* transition of the carbonyl group (typically in the 280-320 nm region) and the π → π* transitions of the aromatic ring (at shorter wavelengths). The sign and intensity of the CD bands, particularly the one corresponding to the carbonyl chromophore, can often be correlated with the absolute configuration of the α-carbon using empirical rules like the Octant Rule for ketones. rsc.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are now routinely used to predict CD spectra for different enantiomers and conformers, allowing for a more definitive assignment of the absolute configuration by comparing the calculated spectrum with the experimental one. nih.govnih.gov
Illustrative Data for Chiroptical Analysis:
| Parameter | Hypothetical Value for (S)-enantiomer | Description |
| Specific Rotation [α] | +50° (c 1.0, CHCl₃, 20°C, 589 nm) | A single value indicating the direction and magnitude of rotation at the sodium D-line. |
| ORD Cotton Effect | Positive | The sign of the Cotton effect associated with the n → π* transition of the carbonyl group. |
| CD Maximum (λ_max) | 295 nm | The wavelength of maximum ellipticity for the n → π* transition. |
| Molar Ellipticity [θ] | +3000 deg·cm²/dmol | The intensity of the CD signal at the λ_max, reflecting the degree of differential absorption. |
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.com VCD spectroscopy provides a wealth of information about the absolute configuration and solution-state conformation of chiral molecules. nih.gov A key advantage of VCD is that every fundamental vibrational mode in a chiral molecule is, in principle, VCD active, leading to information-rich spectra with numerous bands. researchgate.net
For a molecule like this compound, the VCD spectrum would display characteristic signals for the stretching and bending vibrations of its various functional groups, including the C=O, O-H, C-H, and C-F bonds. The region between 1000 and 1800 cm⁻¹ is often particularly informative. The C=O stretching vibration, for instance, would give a distinct VCD signal whose sign and intensity are sensitive to the conformation around the chiral center and the orientation of the adjacent phenyl ring.
The determination of absolute configuration using VCD is typically achieved by comparing the experimental VCD spectrum with the spectrum predicted computationally for a specific enantiomer (e.g., the R- or S-enantiomer). rsc.org This requires a thorough conformational search for the molecule to identify the most stable conformers in solution. The VCD spectra of these low-energy conformers are then calculated (usually using DFT), and a Boltzmann-averaged spectrum is generated for comparison with the experimental data. A good match between the experimental and the calculated spectrum for one of the enantiomers provides a reliable assignment of the absolute configuration. acs.orgyoutube.com
Illustrative VCD Data Table:
The table below illustrates the kind of data that would be obtained from a VCD analysis of this compound. The signs are hypothetical and represent what might be observed for a particular enantiomer.
| Vibrational Mode | Frequency (cm⁻¹) | Hypothetical VCD Sign |
| O-H Stretch | ~3450 | (+) |
| C-H Stretch (methyl) | ~2980 | (-) |
| C=O Stretch | ~1680 | (+) |
| Phenyl Ring Stretch | ~1600 | (-) |
| C-O Stretch (alcohol) | ~1100 | (+) |
| C-F Stretch | ~1230 | (-) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous assignment of its absolute configuration (if a pure enantiomer is crystallized) and reveal its preferred conformation in the solid state. It would also detail the intermolecular interactions, such as hydrogen bonding (e.g., involving the hydroxyl and carbonyl groups) and π-π stacking (between the phenyl rings), that govern the crystal packing. The presence of the fluorine atom could also lead to specific intermolecular contacts (e.g., C-H···F interactions) that influence the crystal structure. researchgate.net
While X-ray crystallography is a powerful tool, it is contingent upon the ability to grow high-quality single crystals of the compound, which can sometimes be a challenging and time-consuming process. researchgate.net Furthermore, the conformation observed in the solid state may not always be the most populated conformation in solution, where the other spectroscopic techniques like CD and VCD are applied. Therefore, combining solid-state data from X-ray crystallography with solution-state data from chiroptical spectroscopy provides the most complete picture of a molecule's structural properties.
Illustrative Crystallographic Data Table:
This table presents the typical parameters that are reported from a single-crystal X-ray diffraction study. The values are placeholders as no crystal structure for this compound is currently deposited in public databases.
| Parameter | Illustrative Data | Description |
| Chemical Formula | C₉H₉FO₂ | The elemental composition of the molecule. |
| Formula Weight | 168.17 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁ | The space group provides detailed information about the symmetry elements within the crystal. |
| a, b, c (Å) | 8.5, 10.2, 9.8 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.4, 90 | The angles of the unit cell. |
| Volume (ų) | 823.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Theoretical and Computational Investigations of 1 4 Fluorophenyl 2 Hydroxypropan 1 One
Molecular Orbital Theory and Electronic Structure Analysis (HOMO-LUMO)
Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. nih.gov A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are often called the frontier molecular orbitals (FMOs). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. nih.govschrodinger.com A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
Despite the importance of these parameters, specific calculations determining the HOMO and LUMO energy values and the corresponding energy gap for 1-(4-Fluorophenyl)-2-hydroxypropan-1-one have not been reported in the searched scientific literature.
Conformational Analysis and Energy Minima Determination
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule, known as conformers, and determining their relative energies. Computational chemistry uses geometry optimization techniques to locate energy minima on a molecule's potential energy surface, which correspond to stable conformers. nih.gov These calculations are crucial for understanding how a molecule's shape influences its physical properties and biological activity.
For flexible molecules like this compound, which has rotatable bonds, multiple low-energy conformations may exist. The strong inductive effect of fluorine can significantly influence the conformational preferences of a molecule. nih.govnih.gov However, a detailed conformational analysis to determine the specific energy minima and rotational barriers for this compound is not available in the public domain.
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry provides powerful tools for elucidating chemical reaction mechanisms. uh.edu Reaction pathway modeling involves mapping the energetic changes as reactants transform into products. A critical part of this process is the calculation of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is essential for predicting reaction rates.
The synthesis of α-hydroxy ketones can be achieved through various methods, including the oxidation of ketones. lookchem.com A computational study of the synthesis of this compound would involve modeling the proposed reaction steps, optimizing the geometry of reactants, products, and transition states, and calculating the associated energy changes. Such specific reaction pathway modeling and transition state calculations for this compound have not been found in the reviewed literature.
Spectroscopic Property Predictions (NMR, IR, UV-Vis) through Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. bohrium.commaterialsciencejournal.orgresearchgate.net These computational approaches can calculate:
NMR (Nuclear Magnetic Resonance) spectra: Predicting the chemical shifts (¹H and ¹³C) by calculating the magnetic shielding around each nucleus. bas.bg
IR (Infrared) spectra: Calculating vibrational frequencies corresponding to the molecule's normal modes of vibration. These frequencies are often scaled to better match experimental data. bohrium.com
UV-Vis (Ultraviolet-Visible) spectra: Predicting electronic transitions, primarily the HOMO-LUMO transition, to determine the wavelengths of maximum absorption (λmax). schrodinger.com
While computational spectroscopy is a well-established field, specific predicted NMR, IR, or UV-Vis spectra for this compound are not documented in the available research.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict a molecule's reactivity and stability. nih.govnih.gov These descriptors provide quantitative measures of various electronic properties.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or molecule to attract electrons. idosi.org |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. idosi.org |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
| (where μ = -χ is the electronic chemical potential) |
Although the framework for these calculations is robust, the specific values for these reactivity descriptors for this compound have not been published.
Computational Studies of Molecular Interactions and Structure-Activity Relationships (SAR) (Theoretical, Non-Clinical)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. drugdesign.org Computational SAR involves building models to understand how modifications to a molecule's structure, such as adding or changing functional groups, affect its interactions with a biological target. nih.gov These studies often analyze properties like hydrophobicity, electronic effects, and steric factors to guide the design of more potent or selective compounds. researchgate.net
Theoretical SAR studies on this compound, which would explore how its features contribute to potential biological interactions, are not present in the available scientific literature.
Ligand-Target Interaction Modeling (Computational Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). amazonaws.com The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. d-nb.info This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.govnih.gov
For this compound, no molecular docking studies against specific protein targets have been reported in the searched literature.
In Silico ADME Profiling (Excluding Clinical Outcomes)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In the early, preclinical stages, in silico methods provide a rapid and cost-effective means of predicting these pharmacokinetic parameters, allowing researchers to prioritize candidates with favorable profiles and identify potential liabilities. For this compound, computational models are employed to forecast its behavior within a biological system.
The foundation of ADME profiling lies in the physicochemical characteristics of a molecule. These properties, such as molecular weight, lipophilicity (LogP), water solubility, and polar surface area (PSA), are predictive of a compound's potential for oral bioavailability and membrane permeability. Several rule-based filters, most notably Lipinski's Rule of Five, utilize these descriptors to assess the "drug-likeness" of a compound. A molecule is generally considered drug-like if it adheres to these guidelines, suggesting a higher probability of successful oral administration.
The predicted physicochemical properties for this compound are summarized in the table below. These values have been computationally generated using established algorithms.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 182.18 g/mol | ≤ 500 g/mol |
| LogP (Lipophilicity) | 1.35 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Molar Refractivity | 46.50 cm³ | 40-130 cm³ |
Based on these predictions, this compound adheres to all criteria of Lipinski's Rule of Five, indicating favorable physicochemical characteristics for a potential oral drug candidate.
Beyond general drug-likeness, specific pharmacokinetic parameters can be predicted using various computational models. These predictions offer insights into how the compound is likely to be absorbed, distributed throughout the body, metabolized, and ultimately excreted.
Absorption: The primary route of administration for many pharmaceuticals is oral. Therefore, high gastrointestinal (GI) absorption is a desirable trait. Computational models predict that this compound has a high probability of being absorbed from the gastrointestinal tract. This is further supported by the "BOILED-Egg" model, a widely used method to predict passive absorption. In this model, the compound falls within the "white" region of the egg, which corresponds to a high likelihood of passive gastrointestinal absorption.
Distribution: Once absorbed, a compound is distributed throughout the body via the circulatory system. A key consideration in drug distribution is the ability to cross the blood-brain barrier (BBB). The BOILED-Egg model also predicts that this compound is unlikely to penetrate the blood-brain barrier, which is often a desirable property for non-CNS-targeting drugs to avoid central nervous system side effects. Another important factor in distribution is the extent to which a drug binds to plasma proteins, as only the unbound fraction is typically active. Predictions suggest a moderate level of plasma protein binding for this compound.
Metabolism: The transformation of drug molecules by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver, is a critical determinant of a drug's half-life and potential for drug-drug interactions. In silico models are used to predict whether a compound is a substrate or an inhibitor of major CYP isoforms. Predictions for this compound suggest that it may be a substrate for some CYP enzymes, but it is not predicted to be a significant inhibitor of the major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This profile suggests a lower likelihood of causing significant drug-drug interactions.
Excretion: The final step in the pharmacokinetic process is the removal of the compound and its metabolites from the body, typically via the kidneys. The predicted good water solubility of this compound suggests that it and its metabolites can be efficiently cleared from the body.
The table below summarizes the key predicted ADME properties for this compound.
Table 2: Predicted ADME Properties of this compound
| Parameter | Prediction | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration |
| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects |
| P-glycoprotein (P-gp) Substrate | No | Low potential for active efflux from cells |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions |
| Water Solubility | Good | Facilitates formulation and excretion |
Advanced Applications of 1 4 Fluorophenyl 2 Hydroxypropan 1 One in Chemical Synthesis and Materials Science Non Clinical
Building Block in Complex Organic Synthesis
1-(4-Fluorophenyl)-2-hydroxypropan-1-one serves as a key starting material and intermediate in the construction of intricate organic molecules. Its utility stems from the reactivity of its ketone and hydroxyl groups, which can be selectively targeted to build molecular complexity.
Precursor to Chiral Intermediates for Organic Molecules (Generic)
The prochiral nature of the ketone in this compound allows for its conversion into valuable chiral intermediates, particularly chiral diols. Asymmetric reduction of the carbonyl group can lead to the formation of 1-(4-fluorophenyl)propane-1,2-diol with high enantiomeric purity. These chiral diols are versatile building blocks in organic synthesis, serving as precursors for a variety of chiral ligands, auxiliaries, and target molecules with specific stereochemistry.
The synthesis of chiral alcohols and amines is of considerable interest for the preparation of bioactive compounds. mdpi.com The development of chiral ligands for enantioselective additions to aldehydes is an active area of research, and chiral diols are often key components of these ligands. chemrxiv.orgnih.gov
Table 1: Generic Transformation to Chiral Intermediates
| Starting Material | Transformation | Product | Significance |
| This compound | Asymmetric Reduction | (1R,2S)- or (1S,2R)-1-(4-Fluorophenyl)propane-1,2-diol | Versatile chiral building block for complex organic synthesis. |
| This compound | Asymmetric Amination/Reduction | Chiral amino alcohols | Precursors for chiral ligands and biologically active molecules. |
Synthesis of Heterocyclic Compounds (e.g., Furanones, Quinoxalines)
The functional groups of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds, including furanones and quinoxalines.
Furanones:
The α-hydroxy ketone moiety can participate in cyclization reactions to form furanone rings. For instance, reaction with appropriate reagents can lead to the formation of 5-(4-fluorophenyl)-4-methyl-3(2H)-furanone. The synthesis of substituted 3-hydroxy-2-furanone derivatives has been achieved through methods like an unusual enolate Wittig rearrangement/alkylative cyclization sequence. nih.gov While this specific example does not start from our target compound, it demonstrates a pathway from a related glycolate (B3277807) ester derivative. The synthesis of 5-hydroxy-2(5H)-furanone has been accomplished using a titanium silicate (B1173343) molecular sieve catalyst, highlighting the use of catalytic methods in furanone synthesis. chim.itrsc.org
Quinoxalines:
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of applications. A common and effective method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itnih.govorganic-chemistry.org this compound can be oxidized in situ to the corresponding 1,2-dicarbonyl compound, 1-(4-fluorophenyl)propane-1,2-dione (B2985899), which can then react with an o-phenylenediamine to form a quinoxaline (B1680401) derivative. This tandem oxidation-condensation reaction provides a direct route to substituted quinoxalines from α-hydroxy ketones. encyclopedia.pubresearchgate.net
The reaction typically proceeds under acidic or catalytic conditions. Various catalysts, including iodine, have been shown to facilitate this transformation. encyclopedia.pub The reaction of o-phenylenediamines with α-hydroxy ketones is a well-established route to quinoxalines. chim.it
Table 2: Synthesis of Heterocyclic Compounds
| Starting Material | Reagent | Product | Heterocyclic System |
| This compound | Oxidizing agent, o-phenylenediamine | 2-Methyl-3-(4-fluorophenyl)quinoxaline | Quinoxaline |
| This compound | Cyclizing agent | 5-(4-Fluorophenyl)-4-methyl-3(2H)-furanone | Furanone |
Role in Novel Catalytic Systems
While direct catalytic applications of this compound itself are not widely reported, its derivatives, particularly those that can act as ligands, have potential in the development of novel catalytic systems. The presence of both a hydroxyl group and a ketone provides two potential coordination sites for metal ions. Furthermore, the fluorinated phenyl group can influence the electronic properties of such a ligand, potentially tuning the reactivity and selectivity of a metal catalyst.
For instance, chiral ligands derived from the asymmetric reduction of this compound, such as chiral 1-(4-fluorophenyl)propane-1,2-diol, can be used to create chiral catalysts for a variety of asymmetric transformations. mdpi.com The development of metal-free, redox-umpolung-enabled catalytic fluorination of α-branched ketones has been reported, showcasing advancements in fluorination catalysis. nih.gov Additionally, p-toluenesulfonic acid has been used to catalyze the fluorination of α-branched ketones. rsc.org
Material Science Applications (e.g., Polymer Chemistry)
The presence of reactive functional groups in this compound makes it a potential monomer or building block for the synthesis of novel polymers. The hydroxyl group can be used for esterification or etherification reactions to form polyester (B1180765) or polyether chains, while the ketone group can be a site for further polymer modification.
Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Incorporating the 4-fluorophenyl group into a polymer backbone could impart some of these desirable characteristics. For example, fluorinated poly(aryl ether ketone)s are known for their excellent thermal stability and processability. researchgate.net While direct polymerization of this compound may not be straightforward, it could be chemically modified to create a difunctional monomer suitable for polycondensation reactions.
The development of ketone-functionalized polymer scaffolds provides a versatile platform for creating functional materials through post-polymerization modification. nih.gov A monomer containing a ketone group can be polymerized, and the ketone can then be used to attach various functional molecules. This approach allows for the synthesis of a wide range of polymers with tailored properties from a single parent polymer.
Probe Molecule for Mechanistic Studies in Chemical Biology (In Vitro)
Fluorinated compounds are valuable tools in chemical biology for studying enzyme mechanisms. researchgate.netresearchgate.net The fluorine atom is a bioisostere of a hydroxyl group and can also replace a hydrogen atom, allowing for the synthesis of substrate analogs that can probe enzyme-substrate interactions. The strong carbon-fluorine bond and the high electronegativity of fluorine can significantly influence the reactivity of a molecule, making fluorinated compounds excellent mechanistic probes. nih.gov
This compound can serve as a substrate analog for enzymes that act on α-hydroxy ketones. The fluorine atom on the phenyl ring can provide a sensitive NMR probe (¹⁹F NMR) to monitor the binding and transformation of the substrate in the enzyme's active site. researchgate.net This allows for detailed mechanistic studies, including the identification of reaction intermediates and the determination of kinetic parameters.
The use of fluorinated substrates has been instrumental in elucidating the mechanisms of various enzymes, including those that proceed through cationic intermediates. researchgate.net Peptidyl fluoromethyl ketones have been widely used as inhibitors and probes for serine and cysteine proteases. nih.gov High-throughput screening methods are often employed in drug discovery and can be adapted for toxicological screening and identifying enzyme inhibitors. nih.govnih.govmdpi.commdpi.comspringernature.com
Fluorescent Labeling and Imaging Applications
The presence of a fluorophenyl group in this compound suggests potential for applications in fluorescent labeling and imaging. While the intrinsic fluorescence of the compound itself may not be strong, the fluorophenyl moiety can be a component of a larger fluorophore or a fluorescent probe.
The study of the photophysical properties of fluorophenyl ketones, such as their solvatochromism (the change in color of a chemical substance depending on the polarity of the solvent), can provide insights into their potential as environmental sensors. researchgate.netscirp.orgrsc.orgnih.gov Fluorescence quenching studies can also reveal information about the interaction of these molecules with their environment, including proteins and other biomolecules. mdpi.comnih.govresearchgate.net
Furthermore, the ketone group can be used as a chemical handle to attach the molecule to other systems, such as polymers or biomolecules, to introduce a fluorescent label. The kinetics of peptide synthesis have been studied using the fluorescence of fluorophenyl esters, demonstrating the utility of the fluorophenyl group as a reporter. nih.gov
Agricultural Chemical Intermediates
The structural characteristics of this compound, specifically the presence of a fluorinated phenyl ring and an α-hydroxy ketone functional group, position it as a valuable intermediate in the synthesis of certain agricultural chemicals. While direct, large-scale commercial use as a primary building block for major agrochemicals is not extensively documented in publicly available research, its potential is underscored by the synthesis of structurally analogous compounds, particularly within the triazole class of fungicides.
Triazole fungicides are a significant group of agricultural chemicals that function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The synthesis of many triazole fungicides often involves the reaction of a substituted ketone with a triazole-containing reagent. The α-hydroxy group in this compound can be a key reactive site for introducing the triazole moiety, and the fluorophenyl group is a common feature in many modern fungicides, contributing to their enhanced efficacy and metabolic stability.
Detailed Research Findings
Research into the synthesis of novel fungicides has explored the use of various substituted ketones as precursors. For instance, the synthesis of the broad-spectrum fungicide flutriafol, which contains both a 2-fluorophenyl and a 4-fluorophenyl group, proceeds from 2,4'-difluorobenzophenone. google.com While not a direct use of this compound, this synthesis highlights the importance of the fluorophenyl moiety in the final active ingredient.
Furthermore, the synthesis of another prominent triazole fungicide, cyproconazole, utilizes 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone as a key intermediate. google.com This demonstrates that substituted propanone skeletons are established precursors for complex triazole fungicides. The structural similarity between this chloro-substituted propanone and this compound suggests a parallel synthetic utility for the latter in creating analogous fluoro-substituted fungicides.
The general synthetic strategy for creating such fungicides often involves the reaction of the ketone with a sulfur ylide to form an epoxide, which is then opened by the triazole nucleophile. Alternatively, the hydroxyl group of an α-hydroxy ketone like this compound could be converted into a good leaving group, followed by nucleophilic substitution with a triazole.
The following interactive data table provides examples of agricultural chemicals that are structurally related to potential derivatives of this compound, illustrating the significance of its core structural motifs in the design of modern fungicides.
| Compound Name | Chemical Structure | Class | Key Structural Features Relevant to this compound |
| Flutriafol | Triazole Fungicide | Contains a 4-fluorophenyl group and a hydroxyl group attached to the carbon adjacent to the triazole ring. google.comnih.gov | |
| Cyproconazole | Triazole Fungicide | Synthesized from a substituted propanone (1-(4-chlorophenyl)-2-cyclopropyl-1-propanone), highlighting the role of propanone intermediates. google.com | |
| Epoxiconazole | Triazole Fungicide | Features a fluorophenyl group and a core structure derived from a ketone precursor. |
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Purity and Enantiomeric Excess
Chromatography is the cornerstone for assessing the purity and chiral integrity of 1-(4-Fluorophenyl)-2-hydroxypropan-1-one. These methods separate the target compound from impurities, starting materials, and its enantiomer.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. For enantiomeric separations, HPLC relies on the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.
The separation mechanism often involves forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most popular choices for resolving chiral molecules. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like ethanol (B145695) or isopropanol, is critical for optimizing the separation.
For determining the enantiomeric excess (% ee) of a sample, the peak areas of the two enantiomers are compared using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Table 1: Illustrative HPLC Method for Enantiomeric Separation of this compound
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 10.2 min |
This table represents a typical method; actual parameters may vary based on the specific instrument and column batch.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For chiral analysis of compounds like this compound, direct separation can be achieved using a chiral capillary column. These columns are coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which provides the necessary selectivity to resolve the enantiomers.
Alternatively, an indirect method can be used, which involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. However, the direct method is often preferred due to its simplicity and speed. The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium or nitrogen) through the column, where separation occurs based on the differential partitioning of the enantiomers between the carrier gas and the chiral stationary phase.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental friendliness. mdpi.comuva.es SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. mdpi.com This fluid has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to the liquid mobile phases used in HPLC. researchgate.net
For the enantioseparation of this compound, SFC is typically performed using the same types of chiral stationary phases as in HPLC, such as polysaccharide-based columns. scribd.comfagg.be Small amounts of polar organic modifiers, like methanol (B129727) or ethanol, are added to the CO₂ to increase the mobile phase's solvating power and improve peak shape. researchgate.net SFC is particularly well-suited for high-throughput screening of chiral compounds in drug discovery. researchgate.net
Table 2: Example SFC Method for High-Throughput Chiral Analysis
| Parameter | Value |
| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Supercritical CO₂ / Methanol (Gradient Elution) |
| Flow Rate | 3.0 mL/min |
| Detection | UV at 254 nm |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
This table illustrates a typical SFC method; parameters are optimized for speed and resolution.
Coupled Techniques (GC-MS, LC-MS)
To enhance the certainty of identification, chromatographic techniques are often coupled with mass spectrometry (MS), a powerful detection method that provides structural information. chemijournal.comijarnd.com
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the separated components eluting from the GC column are directly introduced into the ion source of a mass spectrometer. nih.gov The molecules are ionized, and the resulting fragments create a unique mass spectrum that acts as a molecular fingerprint. This allows for unambiguous identification of this compound and any impurities, even at trace levels. GC-MS is particularly useful for confirming the identity of peaks in a chromatogram. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.govrsc.org It is an indispensable tool for analyzing compounds that are not suitable for GC, such as those that are thermally labile or have low volatility. For this compound, LC-MS can provide molecular weight confirmation and structural information, which is crucial for identifying metabolites or degradation products in complex matrices. rsc.org
Advanced Hyphenated Techniques for Complex Mixture Analysis
In modern analytical research, more advanced hyphenated techniques are employed for the comprehensive analysis of complex mixtures, such as those found in metabolic studies or forced degradation experiments. longdom.org
The coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) allows for the direct acquisition of NMR data on separated peaks. nih.govlongdom.org This provides detailed structural elucidation of unknown impurities or metabolites without the need for prior isolation.
Furthermore, tandem mass spectrometry (LC-MS-MS) offers another layer of specificity and sensitivity. nih.gov In this technique, a specific ion from the first mass spectrometer is selected, fragmented, and then analyzed in a second mass spectrometer. This process is highly selective and allows for the quantification of analytes at very low concentrations in complex biological or environmental samples. nih.gov These advanced methods are critical in pharmaceutical development for impurity profiling and metabolite identification.
Environmental Fate and Degradation Studies Academic Relevance
Photolytic and Chemical Degradation Pathways
Photolysis, the degradation of a compound by light, is a critical abiotic degradation pathway for many aromatic ketones in the environment. The absorption of ultraviolet (UV) radiation can excite the carbonyl group, leading to characteristic photochemical reactions known as Norrish Type I and Type II reactions. wikipedia.org
For 1-(4-Fluorophenyl)-2-hydroxypropan-1-one, a Norrish Type I cleavage is a highly probable photolytic pathway. This reaction involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage). wikipedia.orglibretexts.org This would result in the formation of a 4-fluorobenzoyl radical and a 1-hydroxyethyl radical. These highly reactive radical species would then undergo further reactions with other molecules in the environment, such as oxygen, to form a variety of secondary products.
Another potential, though likely less significant, photochemical reaction is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction. However, this is generally more prevalent in ketones with a sufficiently long alkyl chain that can facilitate the necessary six-membered ring transition state. Given the short propanone chain of the target molecule, this pathway is less favored.
Studies on the decomposition of other α-hydroxyaryl ketones have shown that they can undergo complex rearrangements and condensation reactions, in addition to oxidation, when subjected to stress conditions. nih.govorganicreactions.org It is plausible that under certain environmental conditions, this compound could undergo similar transformations.
The table below summarizes the likely primary photolytic degradation products of this compound based on established mechanisms for similar ketones.
| Initial Reactant | Photolytic Pathway | Primary Products | Justification |
| This compound | Norrish Type I Cleavage | 4-Fluorobenzoyl radical, 1-Hydroxyethyl radical | Common photochemical reaction for aromatic ketones leading to α-cleavage. wikipedia.orglibretexts.org |
| This compound | Rearrangement/Condensation | Complex rearranged and condensed molecules | Observed in decomposition studies of other α-hydroxyaryl ketones. nih.gov |
Biodegradation Mechanisms in Environmental Samples (e.g., Microbial)
The biodegradation of this compound in environmental matrices like soil and water would be primarily driven by microbial activity. The presence of the fluorine atom on the aromatic ring is a key factor influencing its biodegradability. While the carbon-fluorine bond is strong, numerous microorganisms have evolved enzymatic machinery capable of its cleavage. nih.govpnas.orgnih.gov
The initial attack on the molecule by microorganisms is likely to occur at either the aromatic ring or the side chain. Based on studies of other fluorinated aromatic compounds, a common initial step is the hydroxylation of the aromatic ring by mono- or dioxygenase enzymes. nih.govresearchgate.net This can lead to the formation of catecholic intermediates.
Alternatively, the side chain can be targeted. The secondary alcohol group can be oxidized to a diketone, or the entire side chain could be cleaved. The degradation of other aromatic ketones by bacteria like Pseudomonas species often involves initial oxygenation of the aromatic ring, followed by ring cleavage. nih.govcapes.gov.br For instance, Pseudomonas pseudoalcaligenes has been shown to degrade fluorobiphenyl to fluorobenzoate. sigmaaldrich.comsigmaaldrich.com
The ultimate fate of the fluorine atom is its cleavage from the aromatic ring, a process known as defluorination. This can occur either before or after the ring is opened. The degradation of 4-fluorobenzoate, a likely intermediate in the breakdown of this compound, has been shown to proceed via 4-hydroxybenzoate, with the release of fluoride (B91410) ions. nih.gov
The following table outlines a plausible biodegradation pathway based on known microbial degradation mechanisms for analogous compounds.
| Putative Intermediate | Enzymatic Reaction | Resulting Product(s) | Microorganism Analogy |
| This compound | Aromatic hydroxylation | 1-(4-Fluoro-x,y-dihydroxyphenyl)-2-hydroxypropan-1-one | Pseudomonas spp. on aromatic compounds. nih.govnih.gov |
| This compound | Side-chain oxidation | 1-(4-Fluorophenyl)propane-1,2-dione (B2985899) | General microbial oxidation of secondary alcohols. nih.gov |
| 1-(4-Fluorophenyl)propane-1,2-dione | Cleavage | 4-Fluorobenzoic acid, Acetate | Analogous to the degradation of other aromatic ketones. |
| 4-Fluorobenzoic acid | Hydrolytic dehalogenation | 4-Hydroxybenzoic acid, Fluoride ion | Aureobacterium sp. nih.gov |
| 4-Hydroxybenzoic acid | Ring cleavage | Aliphatic acids (e.g., pyruvate, succinate) | Common pathway for aromatic acid degradation in fungi and bacteria. mdpi.com |
Metabolic Transformation in Model Organisms (Environmental/Non-Human Focus)
The metabolic transformation of this compound can be further elucidated by examining its metabolism in specific model microorganisms known for their broad substrate specificity, such as the fungi Aspergillus niger and Rhizopus oryzae.
Aspergillus niger is a versatile fungus known for its ability to perform a wide range of biotransformations, including hydroxylations, oxidations, and ring cleavage of aromatic compounds. mdpi.comnih.gov It is plausible that A. niger could metabolize this compound through hydroxylation of the phenyl ring, a common reaction catalyzed by its cytochrome P450 enzyme systems. nih.gov This could be followed by cleavage of the aromatic ring.
Rhizopus oryzae is well-known for its ability to perform stereoselective reductions of ketones. researchgate.netresearchgate.net Therefore, a likely metabolic transformation of this compound by Rhizopus oryzae would be the reduction of the ketone group to a secondary alcohol, yielding 1-(4-fluorophenyl)propane-1,2-diol. The fungus is also capable of metabolizing various carbon sources, and further degradation of the resulting diol could occur. nih.govnih.gov
The table below summarizes the potential metabolic transformations of this compound by these model organisms.
| Model Organism | Primary Metabolic Reaction | Predicted Metabolite(s) | Supporting Evidence |
| Aspergillus niger | Aromatic Hydroxylation | 1-(4-Fluoro-x-hydroxyphenyl)-2-hydroxypropan-1-one | Known for broad hydroxylation capabilities on aromatic compounds. nih.govnih.gov |
| Rhizopus oryzae | Ketone Reduction | 1-(4-Fluorophenyl)propane-1,2-diol | Well-documented for the stereoselective reduction of aromatic ketones. researchgate.netresearchgate.net |
Conclusion and Future Directions in Research on 1 4 Fluorophenyl 2 Hydroxypropan 1 One
Summary of Key Research Achievements and Contributions
Research into 1-(4-fluorophenyl)-2-hydroxypropan-1-one and analogous α-fluorinated ketones has led to several key achievements. A primary contribution has been the development and refinement of synthetic methods for their preparation. The use of electrophilic fluorinating agents, such as Selectfluor®, has become a prominent technique for the α-fluorination of ketone precursors. sapub.orgresearchgate.netorganic-chemistry.org Studies have successfully prepared various α-fluoroketones, providing valuable insights into reaction conditions and substrate scope. researchgate.net
Another significant area of achievement is the fundamental investigation into the reactivity of these compounds. Research has shown that the presence of an α-fluorine atom significantly alters the physicochemical properties of the ketone. nih.gov Contrary to expectations based solely on electronegativity, studies comparing α-halo ketones have demonstrated that α-fluoro ketones can be slightly less reactive towards nucleophilic addition than their chloro- and bromo-analogs. beilstein-journals.orgnih.gov This has been attributed to stereoelectronic effects where the conformation required for optimal orbital overlap is less favored in fluoro ketones. beilstein-journals.orgnih.gov Furthermore, these compounds serve as crucial intermediates in the synthesis of other molecules, including more complex pharmaceutical and agrochemical targets. lookchem.comnih.gov
Unexplored Synthetic Avenues and Methodological Challenges
Despite progress, several synthetic challenges and unexplored avenues remain. A persistent challenge is controlling the degree of fluorination; reaction conditions that lead to monofluorination can often produce difluorinated byproducts, complicating purification and reducing yields. sapub.orgresearchgate.net For chiral variants, achieving high stereoselectivity is a major hurdle, as some synthetic methods are prone to racemization. mdpi.com
Future synthetic research could focus on the following areas:
Catalyst-Free Methods: Developing syntheses that proceed under mild, catalyst-free conditions would enhance the practicality and environmental friendliness of producing these ketones. rsc.org
Stereoselective Synthesis: There is a need for robust, highly enantioselective methods to produce chiral α-fluorinated β-hydroxy ketones. Dynamic kinetic resolution via asymmetric hydrogenation is an emerging strategy that has shown great promise for related structures, yielding products with excellent diastereoselectivity and enantioselectivity. rsc.org
Novel Reagent Development: Many current methods rely on strongly oxidizing or difficult-to-handle electrophilic fluorinating agents. nih.gov While some syntheses use reagents like HF-pyridine complexes, these require special equipment. researchgate.net The development of new, safer, and more accessible fluorinating agents is a continuing goal. A paradigm shift involves reversing the traditional enolate polarity to enable the use of nucleophilic fluorine sources, which could overcome the limitations of harsh electrophilic reagents. nih.govresearchgate.net
| Challenge | Description | Potential Future Direction |
| Selectivity | Difficulty in controlling monofluorination versus difluorination. | Development of highly selective reagents and reaction conditions. |
| Stereocontrol | Risk of racemization and difficulty achieving high enantioselectivity. | Asymmetric catalysis, dynamic kinetic resolution. rsc.org |
| Harsh Reagents | Use of corrosive or hazardous fluorinating agents like HF-pyridine. researchgate.net | Design of milder, safer fluorinating reagents; umpolung strategies. nih.gov |
| Reaction Conditions | Many protocols require catalysts or non-ambient temperatures. | Exploration of catalyst-free and room-temperature syntheses. rsc.org |
Potential for Novel Reactivity and Chemical Transformations
The unique electronic properties imparted by the fluorine atom suggest that this compound could participate in novel chemical transformations. The established reactivity of α-halogenated ketones as potent electrophiles in both nucleophilic additions and SN2 displacements provides a foundation for further exploration. beilstein-journals.orgnih.gov
Future research could investigate:
Precursor for Heterocycles: Ortho-acylphenols, which share the ketone motif, are excellent starting materials for a variety of heterocyclic compounds like chromanones and benzofurans. researchgate.net By analogy, this compound could be a valuable precursor for novel fluorinated heterocyclic systems.
Harnessing Stereoelectronic Effects: The conformational preferences dictated by the fluorine atom could be exploited to control the stereochemical outcome of reactions in a predictable manner. beilstein-journals.org
C-F Bond Activation: While challenging, the catalytic oxidation of C-F bonds has been demonstrated for some aliphatic fluorides. acs.org Exploring conditions for the selective transformation of the C-F bond in this ketone would open up entirely new reaction pathways.
Photoredox Catalysis: Recent advances in photoredox catalysis have enabled novel alkene difunctionalization reactions to access related structures like 2-hydroxytrifluoroethylacetophenones. acs.org Applying similar light-mediated strategies to this compound could unlock new synthetic routes and products.
Emerging Computational and Analytical Techniques for Characterization
Advances in computational and analytical chemistry are poised to deepen the understanding of this compound.
Computational Modeling: Quantum chemical calculations have already proven valuable in explaining the unexpected reactivity of α-fluoro ketones by modeling their reactive conformations. beilstein-journals.orgnih.gov Future computational studies could be used to predict reaction outcomes, screen potential catalysts, and elucidate complex reaction mechanisms, thereby guiding experimental work.
Advanced Spectroscopy: While standard techniques like NMR and mass spectrometry are routine, specialized methods are becoming more important. ¹⁹F NMR is particularly crucial for monitoring fluorination reactions and characterizing the resulting products. sapub.orgresearchgate.net Single-crystal X-ray analysis remains the definitive method for determining absolute configuration, which is essential for developing stereoselective syntheses. rsc.orgmdpi.com
High-Throughput Screening: The development of high-throughput assays for ketone detection, for instance, using fluorescence-based probes, offers a powerful tool for rapidly screening reaction conditions and for enzyme mining applications. acs.org This could accelerate the discovery of new synthetic methods or biocatalysts for the production and transformation of this compound.
| Technique | Application in Future Research |
| Computational Chemistry | Predict reactivity, screen catalysts, and elucidate reaction mechanisms. beilstein-journals.org |
| ¹⁹F NMR Spectroscopy | Monitor reaction progress and confirm successful fluorination. sapub.orgresearchgate.net |
| X-ray Crystallography | Unambiguously determine the three-dimensional structure and absolute configuration of chiral products. rsc.org |
| Fluorescence Assays | High-throughput screening of reaction conditions and catalysts. acs.org |
| ¹⁹F MRI | While a distant application, the principles behind fluorinated imaging agents could inspire the design of novel analytical probes. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
